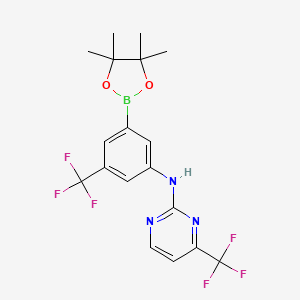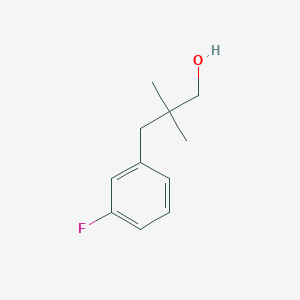
3-(3-Fluorofenil)-2,2-dimetilpropan-1-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 3-fluorophenyl precursor with a 2,2-dimethylpropan-1-ol derivative. The exact method would depend on the available starting materials and the required conditions for the reaction .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the fluorine atom, which is highly electronegative. This could result in interesting electronic properties and potentially influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the fluorine atom and the alcohol functional group. These could participate in various types of reactions, such as substitution or elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could affect its polarity, solubility, and other properties .Aplicaciones Científicas De Investigación
Investigación del cáncer: Inhibición de la vía de la quinurenina
El compuesto ha sido estudiado por su potencial para inhibir enzimas en la vía de la quinurenina (KP), que es una ruta principal de degradación del triptófano en mamíferos y a menudo se activa en el cáncer. Los investigadores han sintetizado derivados como la O-((ferrocenil)(3-fluorofenil)metil)hidroxilamina para mejorar la potencia pan-inhibitoria contra las enzimas de la KP .
Actividad antimicrobiana: Desarrollo de bases de Schiff
Las bases de Schiff derivadas de reacciones que involucran 3-(3-Fluorofenil)-2,2-dimetilpropan-1-ol han mostrado promesa en la actividad antimicrobiana. Estos compuestos se han probado contra diversas cepas bacterianas y fúngicas, y algunos muestran actividad antifúngica moderada contra Candida spp .
Química medicinal: Reemplazo bioisostérico
En química medicinal, el reemplazo bioisostérico de los anillos fenilo por otras entidades, como el grupo ferrocenilo, puede conducir a compuestos con mayor potencia y selectividad. El compuesto en cuestión sirve como un bloque de construcción para tales reemplazos, contribuyendo al desarrollo de nuevos fármacos .
Estudios farmacológicos: Síntesis de derivados del indol
Los derivados del indol, que tienen una amplia gama de actividades biológicas, se pueden sintetizar utilizando this compound como precursor. Estos derivados son importantes para desarrollar nuevos agentes terapéuticos con propiedades antivirales, antiinflamatorias y anticancerígenas .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-fluorophenyl)-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-11(2,8-13)7-9-4-3-5-10(12)6-9/h3-6,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLUSMWXNKEBKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-methoxyethoxy)-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B1466955.png)
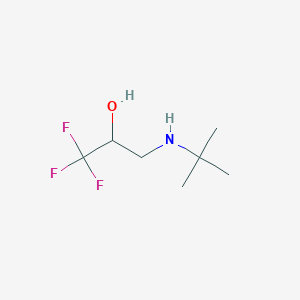
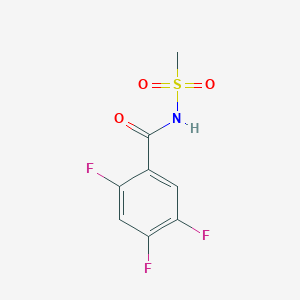
![Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1466961.png)
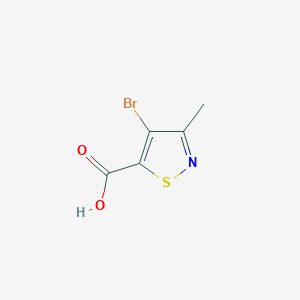

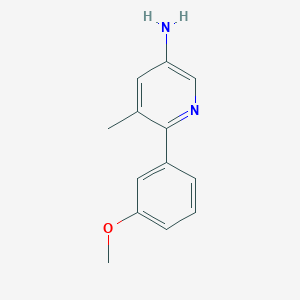



![2-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1466972.png)
![2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B1466975.png)
